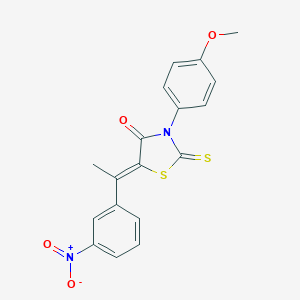![molecular formula C19H18N4S B241533 9-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B241533.png)
9-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of research applications. In
Wirkmechanismus
The mechanism of action of 9-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is not fully understood, but it is believed to act as a modulator of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, as well as the formation of beta-amyloid plaques in the brain that are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 9-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of beta-amyloid plaques in the brain, and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine in lab experiments is its potential for use as a therapeutic agent in the treatment of various diseases. This compound has also been shown to have low toxicity in animal models, making it a promising candidate for further research. One limitation of using this compound in lab experiments is its complex chemical structure, which can make synthesis and purification challenging.
Zukünftige Richtungen
There are many future directions for research on 9-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine. One area of interest is in the development of new drugs based on the chemical structure of this compound. Researchers are also exploring the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
The synthesis of 9-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine involves a multi-step process that includes the use of various reagents and reaction conditions. One common method for synthesizing this compound involves the reaction of 2-aminobenzothiophenes with 4-methylphenacyl bromides in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with a triazole and a pyrimidine to yield the final product.
Wissenschaftliche Forschungsanwendungen
9-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Eigenschaften
Molekularformel |
C19H18N4S |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
13-methyl-5-(4-methylphenyl)-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C19H18N4S/c1-11-3-6-13(7-4-11)17-21-22-18-16-14-8-5-12(2)9-15(14)24-19(16)20-10-23(17)18/h3-4,6-7,10,12H,5,8-9H2,1-2H3 |
InChI-Schlüssel |
VIJRHHOOSJBKKL-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC3=C2C4=NN=C(N4C=N3)C5=CC=C(C=C5)C |
Kanonische SMILES |
CC1CCC2=C(C1)SC3=C2C4=NN=C(N4C=N3)C5=CC=C(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)

![N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B241462.png)




![Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate](/img/structure/B241482.png)
![Tert-butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfinyl}acetate](/img/structure/B241485.png)

![1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B241489.png)